molecular formula C17H9NO3 B031502 Liriodenine CAS No. 475-75-2

Liriodenine

Cat. No. B031502
CAS RN: 475-75-2
M. Wt: 275.26 g/mol
InChI Key: MUMCCPUVOAUBAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of liriodenine has evolved over time. Initially, liriodenine was recognized as a new class of isoquinoline alkaloid belonging to the aporphine subgroup, with specific synthetic procedures developed for this class (Taylor, 1961). Recent studies have focused on the synthesis of liriodenine in combination with various metals, exploring its potential in medicinal applications (Chen et al., 2009), (Chen et al., 2012).

Molecular Structure Analysis

The molecular structure of liriodenine has been thoroughly investigated using various spectroscopic techniques. A study conducted by Costa et al. (2017) utilized experimental and theoretical DFT studies to elucidate the structural, vibrational, and electronic properties of liriodenine (Costa et al., 2017). This study provided valuable insights into the molecular electrostatic potential map, HOMO-LUMO energy gap, and other electronic properties of liriodenine.

Chemical Reactions and Properties

Liriodenine's chemical properties have been explored through its interaction with different metal ions. Studies have shown that liriodenine forms complexes with metals like Mn, Fe, Co, and Zn, demonstrating enhanced cytotoxicity against various tumor cell lines (Chen et al., 2009). These interactions highlight liriodenine's potential in pharmacological applications.

Physical Properties Analysis

The physical properties of liriodenine, particularly its spectroscopic characteristics, have been a key focus of research. Costa et al. (2017) provided comprehensive data on the vibrational assignments and molecular docking studies of liriodenine, contributing to a deeper understanding of its physical behavior (Costa et al., 2017).

Chemical Properties Analysis

The chemical properties of liriodenine, especially its interaction with DNA and its potential as an anticancer agent, have been extensively studied. The compound's ability to bind to DNA, its impact on topoisomerase I, and its antitumor properties have been elucidated in various studies, underscoring its significance in medicinal chemistry (Chen et al., 2009), (Chen et al., 2012).

Scientific Research Applications

Antifungal Activity

  • Scientific Field: Wood Science and Technology .
  • Summary of Application: Liriodenine has been found to have strong antifungal activity against wood-rotting fungi . This makes it a potential candidate for the preservation of lignocellulosic materials .
  • Methods of Application: The antifungal activities of heartwood extract and its constituent against wood-rotting fungi were evaluated . The ethanolic extract was further separated into four fractions, and the n-hexane-soluble fraction, which contained liriodenine, exhibited the best antifungal ability .
  • Results or Outcomes: IC50 values of liriodenine against the white-rot fungi Lenzites betulina and Trametes versicolor were 0.76 and 3.50 μg/mL, respectively . IC50 values of liriodenine against the brown-rot fungi Laetiporus sulphureus, Gloeophyllum trabeum, and Fomitopsis pinicola were all lower than 2.0 μg/mL .

Therapeutic Potential

  • Scientific Field: Pharmacobiology .
  • Summary of Application: Liriodenine is an alkaloid that has a wide range of biological activities, including antimicrobial, anticancer, cardiovascular effects and affinity for some receptors . It is a promising potential drug candidate for the treatment of multiple ailments .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: Liriodenine has antimicrobial effects, and it has shown anticancer activity by inhibiting topoisomerase II, blocking cell cycle progression, and inducing apoptosis . It also blocks the Na+ and K+ channels, prolongs the action potential by increasing Ca++ entry, and can suppress ventricular arrhythmia .

Antimicrobial Activity

  • Scientific Field: Pharmacobiology .
  • Summary of Application: Liriodenine has antimicrobial effects, that were determined in the candidiasis mice model . It also has activity against various microorganisms such as Streptococcus, Staphylococcus, Bacillus, Lysteria, Escherichia, Salmonella, Klebsiella, Pseudomonas, Enterobacter, Serratia, Shigella, Mycobacterium, and Plasmodium falciparum .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of these antimicrobial activities are not quantitatively detailed in the source .

Anticancer Activity

  • Scientific Field: Oncology .
  • Summary of Application: Liriodenine has shown anticancer activity by inhibiting topoisomerase II, blocking cell cycle progression, and inducing apoptosis . It has been found to inhibit the proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression .
  • Methods of Application: In CV-1 cells infected with CV40, liriodenine inhibited topoisomerase II, the necessary enzyme for the DNA replication and separation of recent replicas in eukaryotic cells chromosomes . In pulmonary adenocarcinoma human cells (A549) liriodenine blocked the cellular cycle progression in the G2/M phase . In ovarian cancer, it induced apoptosis in CAOV-3 cells via the mitochondrial signaling pathway .
  • Results or Outcomes: Liriodenine caused cell death by activation of caspases. In A549 cells with this alkaloid treatment, the PARP protein degradation was observed, presenting the induction of apoptosis . Liriodenine inhibited the human hepatoma cells proliferation, from Hep G2 and SK-Hep-1 cell lines, blocking the cell cycle in the transition of the G1-S phase in a dose-dependent manner .

Synthesis of Gold (III) Compounds

  • Scientific Field: Inorganic Chemistry .
  • Summary of Application: Liriodenine has been used in the synthesis of gold (III) compounds, which have shown in vitro antitumor properties .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The synthesized gold (III) compounds with liriodenine as the active ingredient showed promising in vitro antitumor properties .

Cardiovascular Effects

  • Scientific Field: Pharmacobiology .
  • Summary of Application: Liriodenine has been found to have cardiovascular effects . It blocks the Na+ and K+ channels, prolongs the action potential by increasing Ca++ entry, and can suppress ventricular arrhythmia .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of these cardiovascular activities are not quantitatively detailed in the source .

Future Directions

Liriodenine has been suggested as a potential targeted cancer therapy for haematopoietic malignancies as well as other solid tumours, especially in prostate cancer . It has also been proposed that Liriodenine can be preclinically/clinically researched .

properties

IUPAC Name

3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMCCPUVOAUBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=C4C(=C2)C=CN=C4C(=O)C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197165
Record name Liriodenine
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Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Liriodenine

CAS RN

475-75-2
Record name Liriodenine
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Record name Liriodenine
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Record name Liriodenine
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Record name Liriodenine
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Record name 3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,570
Citations
CY Chen, HM Wu, HL Chen, YS Chou, SW Juan… - Chemistry of Natural …, 2013 - Springer
Liriodendron is a genus of two species of characteristically large deciduous trees in the magnolia family (Magnoliaceae). Two species of Liriodendron are known to exist. Liriodendron …
Number of citations: 3 link.springer.com
CH Lee, HL Chen, ZL Hong, CW Hsieh… - Chemistry of natural …, 2013 - Springer
… They consist of three oxoaporphines: liriodenine (1), atherospermidine (2), and oxoxylopine (3); four aporphines:(–)-anonaine (4),(–)-norglaucine (5),(+)-caaverine (6), and (+)-…
Number of citations: 9 link.springer.com
CC Wu, CL Wu, SL Huang, HT Chang - Wood science and technology, 2012 - Springer
… of liriodenine against the white-rot fungi Lenzites betulina and Trametes versicolor were 0.76 and 3.50 μg/mL, respectively. IC 50 values of liriodenine … Results indicated that liriodenine …
Number of citations: 30 link.springer.com
HC Chang, FR Chang, YC Wu, YH Lai - The Kaohsiung Journal of Medical …, 2004 - Elsevier
… of liriodenine on the growth and viability of human lung cancer cells and addressed the underlying mechanism of action. We found that liriodenine … Our results indicate that liriodenine …
Number of citations: 63 www.sciencedirect.com
GJ Chang, MH Wu, YC Wu… - British journal of …, 1996 - Wiley Online Library
… In the present study, we show that liriodenine haspotent antiarrhythmic and positive inotropic activities. The mechanism of these activities in rat cardiac muscle and myocytes was …
Number of citations: 59 bpspubs.onlinelibrary.wiley.com
I De La Cruz Chacón… - Natural product …, 2012 - Taylor & Francis
… , liriodenine production was studied during the early stages of germination and seedling development in Annona diversifolia Saff. Liriodenine … According to our results, liriodenine could …
Number of citations: 51 www.tandfonline.com
MA Buchanan, EE Dickey - The Journal of Organic Chemistry, 1960 - ACS Publications
The trivial name“liriodenine” is proposed for a yellow pigment isolated from yellow poplar heartwood. Liriodenine has the composition C17H9O3N, and a melting point of 282. Oxidation …
Number of citations: 84 pubs.acs.org
RA Costa, PO Pitt, MLB Pinheiro, KMT Oliveira… - … Acta Part A: Molecular …, 2017 - Elsevier
… and electronic properties of liriodenine is presented using B3LYP … the excitation energy for Liriodenine, justifying its stability and … between the liriodenine and the target macromolecules. …
Number of citations: 54 www.sciencedirect.com
TJ Hsieh, TZ Liu, CL Chern, DA Tsao, FJ Lu… - Food and chemical …, 2005 - Elsevier
… the antiproliferative activity of liriodenine, and examined its … Our study also assessed the cytotoxicity of liriodenine in normal … Our observation indicated that liriodenine may provide a …
Number of citations: 63 www.sciencedirect.com
C Chen-Loung, C Hou-Min, EB Cowling - Phytochemistry, 1976 - Elsevier
The following compounds were isolated from heartwood of Liriodendron tulipifera: glaucine, dehydroglaucine, asimilobine, N-acetylnornuciferine, norushinsunine, liriodenine, O-…
Number of citations: 60 www.sciencedirect.com

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